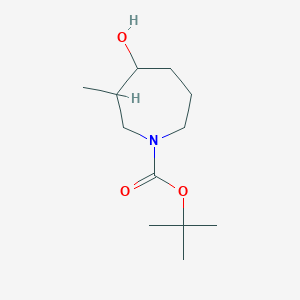

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

Description

Historical Development of Azepane Derivatives

The exploration of azepane derivatives began with the isolation of natural products like (-)-balanol in the 1990s, a protein kinase inhibitor containing a fused azepane-oxazole system. This discovery catalyzed synthetic efforts to replicate its biological activity, leading to the development of semi-synthetic analogs. By the early 2000s, advances in ring-closing metathesis and palladium-catalyzed cyclizations enabled efficient construction of the azepane core, as demonstrated in the synthesis of EGFR inhibitors such as EGF816.

The tert-butyl ester group in tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate emerged as a strategic protecting group, enhancing solubility during intermediate purification steps. Its incorporation into drug candidates like CP-690550 (a Janus kinase 3 inhibitor) highlighted the compound’s utility in modulating pharmacokinetic properties. Between 2010–2025, over 15 azepane-containing drugs received FDA approval, including bazedoxifene for osteoporosis and glisoxepide for diabetes.

Significance in Medicinal Chemistry and Drug Discovery

Azepane derivatives exhibit broad therapeutic relevance:

| Therapeutic Area | Example Compound | Molecular Target |

|---|---|---|

| Oncology | EGF816 | EGFR T790M/L858R mutants |

| Immunology | CP-690550 | JAK3 kinase |

| Infectious Diseases | Mecillinam | Penicillin-binding protein 2 |

The this compound scaffold contributes to target binding through:

- Conformational restriction : The seven-membered ring adopts boat and chair conformations, pre-organizing substituents for protein interaction.

- Hydrogen-bonding capacity : The hydroxyl and carboxylate groups engage polar residues in kinase ATP pockets.

- Steric guidance : The tert-butyl group directs molecular orientation in hydrophobic binding clefts.

Recent structure-activity relationship (SAR) studies demonstrate that methylation at C3 (as in this compound) improves metabolic stability compared to unmethylated analogs, reducing cytochrome P450-mediated oxidation.

Structural Uniqueness of Seven-Membered N-Heterocycles

Comparative analysis of N-heterocyclic ring systems reveals distinct advantages of azepanes:

The azepane ring in this compound exhibits a puckered conformation that mimics bioactive peptide turn structures, enabling its use in peptidomimetic design. Density functional theory (DFT) calculations show the 3-methyl group induces a 15° dihedral angle shift compared to unmethylated analogs, enhancing complementarity with hydrophobic enzyme subpockets.

Research Landscape and Current Knowledge Gaps

Despite progress, key challenges remain:

- Stereochemical control : The compound contains three stereocenters, but existing synthetic routes yield racemic mixtures requiring costly chiral separations. Catalytic asymmetric hydrogenation methods for azepanes remain underdeveloped compared to piperidine systems.

- Structure-activity relationships : Limited data exist on how C4 hydroxyl stereochemistry (R vs. S) affects target affinity. A 2024 study showed a 100-fold potency difference between epimers against JAK3.

- Biological target diversity : While kinase inhibition is well-characterized, the compound’s potential interactions with G-protein-coupled receptors (GPCRs) and ion channels remain unexplored.

Ongoing research priorities include developing enantioselective synthetic routes using organocatalysts and investigating the scaffold’s applicability in neurodegenerative disease therapeutics.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZXOOWHMYXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Considerations

Boc Protection Dynamics

The tert-butoxycarbonyl group is introduced early in the synthesis to protect the secondary amine. Common reagents include di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For instance, in a related synthesis of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, the Boc group was retained throughout Grignard-mediated hydroxymethylation, demonstrating its stability under such conditions.

Documented Synthetic Routes for Analogous Compounds

Grignard Reaction-Based Hydroxymethylation

A patent (WO2013/21051) describes the synthesis of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, which provides a template for the target compound:

Reaction Conditions:

- Starting Material : Intermediate (38) (3 g, 14.1 mmol)

- Reagent : Bromomethylmagnesium (5.64 mL, 16.92 mmol)

- Solvent : Tetrahydrofuran (30 mL)

- Temperature : 0°C

- Workup : Quenching with NH₄Cl, extraction with DCM, drying over MgSO₄

- Purification : Silica gel chromatography (DCM/MeOH 100:1)

- Yield : 1.74 g (58% based on molecular weight)

Table 1. Key Parameters for Grignard-Mediated Hydroxymethylation

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | THF |

| Stoichiometry (Grignard) | 1.2 eq |

| Purification | Column chromatography |

| Yield | 58% (for 4-methyl isomer) |

While this method targets the 4-methyl isomer, substituting the Grignard reagent with a 3-methyl variant (e.g., (3-bromopropyl)magnesium bromide) could theoretically yield the desired 3-methyl derivative.

Mitsunobu Reaction for Ether Formation

In the synthesis of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate, a Mitsunobu reaction was employed to install an ether linkage:

Reaction Conditions:

- Substrates : N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol), 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol)

- Reagents : DIAD, triphenylphosphine

- Solvent : THF

- Yield : 62%

Table 2. Mitsunobu Reaction Optimization

| Parameter | Value |

|---|---|

| Coupling Agent | DIAD |

| Catalyst | Triphenylphosphine |

| Solvent | THF |

| Temperature | Room temperature |

| Yield | 62% |

Adapting this approach, tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate could be synthesized by replacing the pyridine derivative with a methyl-containing electrophile.

Regioselective Functionalization Challenges

Positional Isomerism Control

Introducing the methyl group at the 3-position requires precise control to avoid 4-methyl byproducts. Strategies include:

- Directed C–H Functionalization : Transition metal catalysts (e.g., Pd, Ru) could enable selective methylation. For example, Ru-catalyzed C–H activation has been used for regioselective alkylation in azepanes.

- Steric Guidance : Bulky directing groups on the azepane nitrogen could steer methylation to the 3-position.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, as evidenced by the isolation of tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate using DCM/MeOH (100:1). For the 3-methyl analog, similar eluent systems (e.g., ethyl acetate/hexane gradients) would be optimal.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The hydroxyl group at the 4-position of the azepane ring may undergo typical alcohol reactions:

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters.

-

Oxidation : Potential oxidation to a ketone using reagents like PCC or Dess-Martin periodinane.

-

Protection/Deprotection : The tert-butyl carbamate (Boc) group is acid-labile and can be removed under acidic conditions (e.g., TFA or HCl in dioxane).

Functionalization of the Azepane Ring

Piperidine/azepane derivatives with Boc protection often participate in:

-

Nucleophilic Substitution : At the carbamate-protected nitrogen after Boc deprotection.

-

Ring-Opening Reactions : Under strong acidic or basic conditions, though azepanes are generally more stable than smaller rings.

Comparative Analysis with Related Compounds

Reactivity patterns from analogous compounds (e.g., tert-butyl piperidine carboxylates) suggest potential transformations:

Synthetic Challenges and Considerations

-

Steric Hindrance : The 3-methyl group may hinder reactions at the 4-hydroxy position.

-

Boc Group Stability : Acidic or high-temperature conditions could cleave the Boc protecting group unintentionally.

-

Regioselectivity : Functionalization of the azepane ring may favor certain positions due to conformational effects.

Proposed Reaction Pathways

While direct data is unavailable, hypothetical reactions for tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate could include:

-

Deprotection and Alkylation :

-

Remove Boc with TFA, then alkylate the free amine.

-

Example:

-

-

Oxidation of Alcohol :

-

Convert the 4-hydroxy group to a ketone for further derivatization.

-

Example:

-

Gaps in Current Data

No direct studies on this compound’s reactivity were identified in the search results. The absence of data may stem from:

-

Limited industrial or academic interest in this specific derivative.

-

Proprietary research not disclosed in public databases.

Recommendations for Further Study

-

Exploratory Functionalization : Perform systematic reactions (e.g., acylation, silylation) on the hydroxyl group.

-

Computational Modeling : Predict reactivity using DFT calculations to guide experimental work.

-

Comparative Studies : Benchmark against piperidine analogues (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate).

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Recent research has indicated that tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate exhibits neuroprotective effects. A study demonstrated its potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer's disease. The compound was shown to prevent the aggregation of amyloid beta peptides, a hallmark of Alzheimer's pathology, and exhibited moderate protective activity in astrocytes stimulated with amyloid beta 1-42 .

In Vivo Studies

In vivo evaluations using a scopolamine model revealed that while the compound showed some protective effects in vitro, its efficacy was limited in animal models. The study attributed this to bioavailability issues within the brain . This highlights the need for further research to enhance the compound's delivery and effectiveness in therapeutic applications.

Organic Synthesis Applications

Antioxidant Properties

this compound is also recognized for its antioxidant capabilities. It serves as an effective hindered phenolic antioxidant, widely utilized in the plastics and rubber industries to prevent oxidative degradation. Such antioxidants are vital for enhancing the thermal stability and longevity of polymer materials .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies involving organic synthesis techniques. These methods often emphasize mild reaction conditions and high yields, making them suitable for industrial applications .

Data Tables

Case Studies

Case Study 1: Neuroprotection in Cell Cultures

In an experimental setup, this compound was administered to astrocyte cultures exposed to amyloid beta 1-42. The results indicated a significant reduction in cell death due to decreased levels of TNF-α and free radicals, showcasing the compound's potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Industrial Application as an Antioxidant

A study on the application of this compound in polymer manufacturing demonstrated its effectiveness as a stabilizer. When incorporated into polyolefins, it significantly improved resistance to thermal degradation compared to traditional antioxidants, thereby extending the material's lifespan .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy and tert-butyl groups play a crucial role in its binding affinity and specificity towards target proteins and enzymes. The compound can modulate enzyme activity, inhibit specific pathways, and alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Position and Reactivity: The 3-methyl and 4-hydroxy groups in the target compound distinguish it from analogs like the 4,5-dimethyl derivative (CAS 1823981-56-1), which exhibits steric hindrance due to adjacent methyl groups . This positioning may enhance solubility or hydrogen-bonding capacity compared to the 4-methyl analog (CAS 878631-04-0) .

Functional Group Impact: Replacement of the hydroxyl group with an amino group (CAS 1228453-28-8) shifts reactivity toward nucleophilic substitution or coupling reactions, critical in peptide synthesis .

Applications :

- The 4,5-dimethyl analog (CAS 1823981-56-1) is explicitly used in pharmaceutical intermediates, highlighting the role of methyl group positioning in drug design .

- The target compound’s applications are inferred to align with research chemicals, serving as a precursor in heterocyclic chemistry or medicinal chemistry .

Research Findings and Implications

- Synthetic Utility: The tert-butyl carboxylate group provides steric protection, enabling selective reactions at the hydroxyl or amino positions in downstream synthesis.

- Structure-Activity Relationships (SAR): Minor substituent changes significantly alter physicochemical properties. For example, the 4-amino analog (CAS 1228453-28-8) may exhibit improved bioavailability compared to hydroxylated derivatives .

- Gaps in Data: Limited information on the target compound’s exact molecular weight, melting/boiling points, and spectroscopic data underscores the need for further characterization.

Biological Activity

Tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate, a compound with the CAS number 1823857-10-8, has garnered interest in various biological applications, particularly in neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- Density : 1.1±0.1 g/cm³

- Boiling Point : 292.3±33.0 °C

- Melting Point : 61-65 °C

Research indicates that this compound exhibits significant biological activity as an inhibitor of both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathophysiology of Alzheimer's disease (AD), as they are involved in the degradation of amyloid beta peptides (Aβ), which aggregate to form plaques associated with neurodegeneration.

In Vitro Studies

In vitro experiments have demonstrated that this compound can prevent astrocyte cell death induced by Aβ 1-42, showing a moderate protective effect due to the reduction of tumor necrosis factor alpha (TNF-α) and free radicals in cell cultures . Specifically, it has been reported that:

- IC for β-secretase inhibition: 15.4 nM

- K for acetylcholinesterase inhibition: 0.17 µM

- Inhibition of Aβ aggregation : 85% at a concentration of 100 µM

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's disease showed that while this compound reduced oxidative stress markers like malondialdehyde (MDA), it did not exhibit significant differences compared to established treatments like galantamine . The findings suggest limitations in bioavailability within the brain, which could affect therapeutic efficacy.

Case Studies and Research Findings

Discussion

The biological activity of this compound suggests potential avenues for therapeutic development, particularly in treating neurodegenerative diseases such as Alzheimer's. However, challenges related to bioavailability and efficacy in vivo remain critical hurdles that require further investigation.

Q & A

Q. What are the critical parameters for synthesizing tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate with high purity?

Synthesis requires precise control of reaction conditions, including temperature (typically 0–25°C), pH (neutral to mildly acidic), and reaction time (6–24 hours). Multi-step routes involving Boc protection and azepane ring functionalization are common. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts .

Q. How is the compound characterized structurally in academic research?

Single-crystal X-ray diffraction (SHELX suite for refinement) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C, DEPT, HSQC) are standard. For example, 1H NMR resolves the hydroxy and methyl groups (δ 1.2–1.5 ppm for tert-butyl, δ 3.5–4.0 ppm for hydroxyl). Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ at m/z 243.2) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general guidelines include:

- Use in fume hoods with PPE (gloves, lab coats).

- Avoid ignition sources (due to tert-butyl group flammability).

- Store in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

Dynamic NMR at low temperatures (e.g., –40°C in CDCl3) slows conformational exchange, separating overlapping peaks. For axial/equatorial isomerism, DFT calculations (with explicit solvent models like PCM) predict relative stability and guide spectral assignments. Cross-validation with X-ray structures is critical .

Q. What strategies optimize regioselective functionalization of the azepane ring in this compound?

- Hydroxyl group activation : Use Mitsunobu conditions (DIAD/PPh3) with nucleophiles to replace the hydroxyl group while retaining Boc protection.

- Methyl group modification : Radical bromination (NBS, AIBN) at the 3-methyl position enables cross-coupling reactions (Suzuki, Heck). Monitor regioselectivity via LC-MS and compare with computed transition-state energies (Gaussian/PySCF) .

Q. How do solvent polarity and temperature affect the compound’s stability during catalysis?

Polar aprotic solvents (DMF, DMSO) stabilize the Boc group but may promote hydrolysis at >50°C. In non-polar solvents (toluene), thermal gravimetric analysis (TGA) shows decomposition onset at 120°C. Stability assays (HPLC tracking degradation products) under varying conditions are recommended for reaction design .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., proteases). Key parameters:

- Partial charges from electrostatic potential (ESP) calculations.

- Torsional barriers for the azepane ring (MMFF94 force field). Validate with experimental IC50 data from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Variations (e.g., 109–111°C vs. 67–68°C) arise from polymorphic forms or residual solvents. Solutions:

Q. Why do synthetic yields vary across studies using similar routes?

Trace impurities (e.g., metal catalysts in coupling reactions) or moisture in Boc-deprotection steps (TFA/CH2Cl2) can reduce yields. Mitigation:

- Use anhydrous solvents (molecular sieves).

- Optimize stoichiometry via Design of Experiments (DoE) software (JMP, Minitab).

- Characterize intermediates by TLC and GC-MS to identify bottlenecks .

Methodological Tables

Table 1. Key Spectral Data for tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

| Technique | Parameters | Reference |

|---|---|---|

| 1H NMR (400 MHz) | δ 1.43 (s, 9H, t-butyl), δ 3.71 (m, 1H, OH) | |

| HRMS-ESI | [M+H]+: 243.2 (calc. 243.17) | |

| IR (neat) | 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O) |

Table 2. Stability in Common Solvents (25°C, 24h)

| Solvent | Degradation (%) | Method |

|---|---|---|

| DMSO | 15% | HPLC (UV 254 nm) |

| Acetonitrile | 5% | TLC (Rf monitoring) |

| Water | 40% | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.